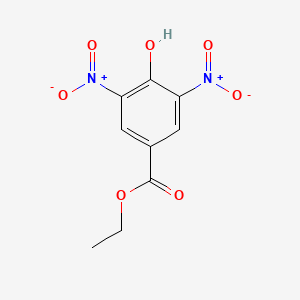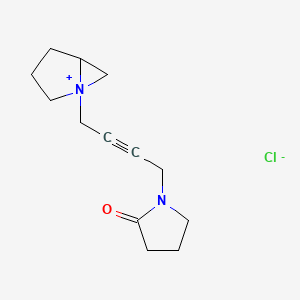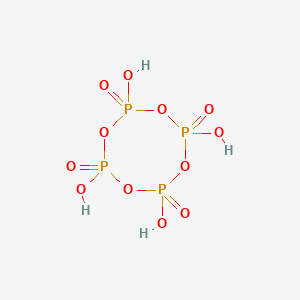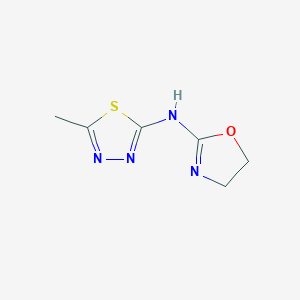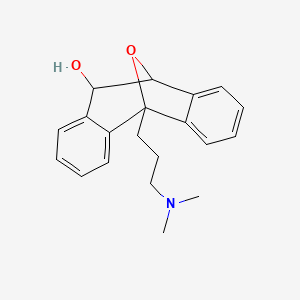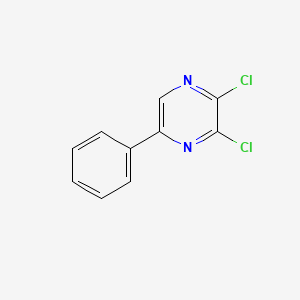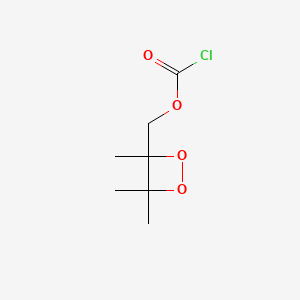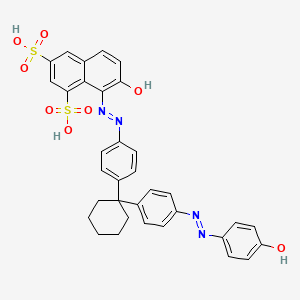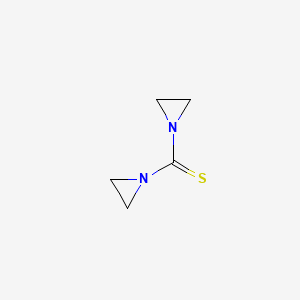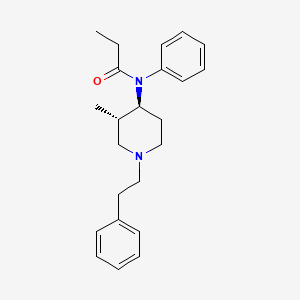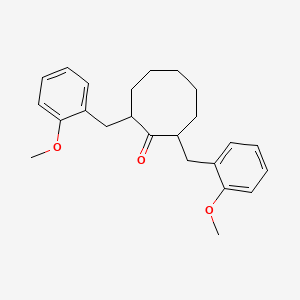
2,8-Bis(2-methoxybenzyl)cyclooctanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Bis(2-methoxybenzyl)cyclooctanone is an organic compound with the molecular formula C24H30O3. It is a derivative of cyclooctanone, featuring two 2-methoxybenzyl groups attached at the 2 and 8 positions of the cyclooctanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(2-methoxybenzyl)cyclooctanone typically involves the reaction of cyclooctanone with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,8-Bis(2-methoxybenzyl)cyclooctanone can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the cyclooctanone ring can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of 2,8-Bis(2-methoxybenzyl)cyclooctanol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
2,8-Bis(2-methoxybenzyl)cyclooctanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,8-Bis(2-methoxybenzyl)cyclooctanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,8-Bis(2-methylbenzyl)cyclooctanone: Similar structure but with methyl groups instead of methoxy groups.
2,8-Bis(4-methoxybenzyl)cyclooctanone: Similar structure but with methoxy groups at the 4 positions instead of the 2 positions
Uniqueness
2,8-Bis(2-methoxybenzyl)cyclooctanone is unique due to the presence of methoxy groups at the 2 positions, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications .
Properties
CAS No. |
52186-12-6 |
|---|---|
Molecular Formula |
C24H30O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2,8-bis[(2-methoxyphenyl)methyl]cyclooctan-1-one |
InChI |
InChI=1S/C24H30O3/c1-26-22-14-8-6-10-18(22)16-20-12-4-3-5-13-21(24(20)25)17-19-11-7-9-15-23(19)27-2/h6-11,14-15,20-21H,3-5,12-13,16-17H2,1-2H3 |
InChI Key |
UJSZRDVLUWRAEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2CCCCCC(C2=O)CC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


